N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and conformational flexibility. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral properties. These properties can often be predicted from the compound’s structure and can be measured experimentally.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of oxalate compounds related to N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide have been extensively studied. Şahin et al. (2015) focused on the synthesis and molecular structure of (2-methoxyphenyl)oxalate, detailing spectroscopic analysis and thermodynamic parameters. Their research provides insights into the chemical behavior and structural parameters governing similar compounds' reactivity and stability. Mamedov et al. (2016) developed a novel synthetic approach for N-(2-carboxyphenyl)aryloxalmonoamides, showcasing a methodology that could be applicable to the synthesis of compounds like N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide, enhancing the chemical toolkit available for creating such complex molecules (Şahin et al., 2015); (Mamedov et al., 2016).
Molecular Modeling and Reactivity
Molecular modeling studies provide a theoretical framework for understanding the reactivity and properties of oxalamide derivatives. The work by Şahin et al. (2015) includes optimized molecular structure, harmonic vibrational frequencies, and thermodynamic properties, offering a comprehensive view of the energetic behavior in different solvent media. Such studies are crucial for predicting new compound behaviors and facilitating the design of molecules with desired properties for specific applications.
Applications in Catalysis
Research on related compounds indicates potential applications in catalysis. For example, the study on the hydrogenation of dimethyl oxalate to produce 2-methoxyethanol highlights the importance of surface acidity in catalysis, which could be relevant for compounds like N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide in facilitating or optimizing chemical reactions (Cui et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This involves predicting future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and any unanswered questions about its behavior.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical substances with appropriate safety measures. If you’re working in a lab, always follow your institution’s safety guidelines.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-7-6-8-14(11-13)21-19(23)18(22)20-12-17(25-3)15-9-4-5-10-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCSCBRHSXONBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide |
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